what is the structure of DSPE-PEG1000-GE11
what is the structure of DSPE-PEG1000-GE11
An in-depth technical guide on the structure, properties, and synthesis of DSPE-PEG1000-GE11, a key molecule in targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals.
Introduction
DSPE-PEG1000-GE11 is a complex, targeted liposomal component designed for advanced drug delivery systems. It is an amphiphilic polymer conjugate that combines three distinct functional moieties:
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1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling stable incorporation into the lipid bilayer of nanoparticles or liposomes.
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Polyethylene Glycol (PEG1000): A hydrophilic polymer chain with an average molecular weight of 1000 Da. The PEG chain acts as a flexible spacer and provides a "stealth" characteristic to nanoparticles, helping them evade the immune system and prolonging circulation time.
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GE11 Peptide: A dodecapeptide (12 amino acids) that acts as a targeting ligand. It specifically binds to the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells.[1][2]
The conjugation of these three components results in a molecule capable of anchoring to a lipid-based drug carrier, providing it with stability and longevity in circulation, and directing it specifically to EGFR-expressing cells.[1]
Core Structure and Composition
The structure of DSPE-PEG1000-GE11 consists of the DSPE lipid, connected via its ethanolamine (B43304) headgroup to one end of the PEG1000 polymer chain. The other end of the PEG chain is covalently linked to the N-terminus of the GE11 peptide.
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
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Description: A saturated phospholipid with a glycerol (B35011) backbone, two 18-carbon stearoyl acyl chains, a phosphate (B84403) group, and an ethanolamine headgroup.
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Function: Acts as the hydrophobic anchor, embedding the molecule within the lipid membrane of a nanocarrier.[3]
PEG1000 (Polyethylene Glycol 1000)
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Description: A polyether with the general formula H(OCH₂CH₂)nOH. For PEG1000, the average molecular weight is approximately 1000 g/mol , which corresponds to an average of 22-23 repeating oxyethylene units.[4][5]
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Function: Serves as a hydrophilic, flexible spacer arm. It sterically stabilizes the nanoparticle, reducing aggregation and opsonization (uptake by the immune system).[6]
GE11 Peptide
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Description: A small peptide ligand identified through phage display screening.[2] It has a high affinity for EGFR but exhibits lower mitogenic activity compared to the natural ligand, EGF, making it a safer targeting moiety.[7]
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Sequence: H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH (YHWYGYTPQNVI).[8]
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Function: Provides active targeting capabilities, directing the drug delivery vehicle to cells overexpressing EGFR.[1][2]
Linkages
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DSPE to PEG: The DSPE molecule is typically linked to the PEG chain via a stable bond, such as a carbamate (B1207046) or amide linkage, formed with the primary amine of the ethanolamine headgroup.
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PEG to GE11: The GE11 peptide is conjugated to the distal end of the PEG chain. This is commonly achieved by forming a stable amide bond between a carboxyl group (or its activated form, like an NHS ester) on the PEG terminus and the N-terminal amine of the peptide's Tyrosine residue.[9]
Quantitative Data Summary
The following table summarizes the key quantitative properties of DSPE-PEG1000-GE11 and its constituent components.
| Component / Property | Value | Reference(s) |
| DSPE | ||
| Molecular Formula | C₄₁H₈₂NO₈P | [] |
| Average Molecular Weight | 749.05 g/mol | |
| PEG1000 | ||
| General Formula | H(OCH₂CH₂)nOH | [5] |
| Average Molecular Weight | 950 - 1050 g/mol | [4][5] |
| Average Repeating Units (n) | ~22.3 | [4] |
| GE11 Peptide | ||
| Sequence | YHWYGYTPQNVI | [7][8] |
| Molecular Formula | C₇₅H₉₇N₁₇O₁₉ | [8] |
| Average Molecular Weight | 1540.7 g/mol | [2][8] |
| EGFR Binding Affinity (Kd) | ~22 nM | [2][8] |
| DSPE-PEG1000-GE11 Conjugate | ||
| Purity | Typically >95% | [11][12] |
| Storage Temperature | -20°C | [][11][13] |
Experimental Protocols
The synthesis of DSPE-PEG1000-GE11 is a multi-step process involving the conjugation of the three components. Below is a generalized protocol based on common bioconjugation techniques.
Synthesis of DSPE-PEG1000-Carboxylic Acid
This is a common intermediate for peptide conjugation.
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Materials: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), PEG-bis(succinimidyl succinate) (PEG-2OSu) with MW 1000, Chloroform (B151607), Triethylamine (B128534) (TEA).
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Procedure:
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Dissolve DSPE in a mixture of chloroform and methanol.
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Dissolve PEG-2OSu in chloroform.
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Add the DSPE solution to the PEG-2OSu solution.
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Add triethylamine to the reaction mixture to act as a base catalyst.
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Stir the reaction mixture vigorously at room temperature overnight.
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The reaction results in the formation of DSPE-PEG1000-COOH as one of the succinimidyl groups reacts with DSPE and the other hydrolyzes to a carboxylic acid.
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Purify the product using dialysis or size exclusion chromatography to remove unreacted reagents.
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Characterize the intermediate using ¹H NMR and mass spectrometry.[9][14]
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Activation of DSPE-PEG1000-Carboxylic Acid
The terminal carboxyl group is activated to facilitate reaction with the peptide's amine group.
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Materials: DSPE-PEG1000-COOH, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve DSPE-PEG1000-COOH in anhydrous DCM or DMF.
-
Add NHS and EDC (or DCC) to the solution in slight molar excess.
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Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
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The reaction yields DSPE-PEG1000-NHS. The dicyclohexylurea byproduct (if using DCC) can be removed by filtration. The product is often used immediately in the next step.
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Conjugation of GE11 Peptide to DSPE-PEG1000-NHS
This is the final step to create the target molecule.
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Materials: DSPE-PEG1000-NHS, GE11 peptide, Anhydrous DMF, Diisopropylethylamine (DIPEA).
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Procedure:
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Dissolve the GE11 peptide in anhydrous DMF. Add a small amount of DIPEA to ensure the N-terminal amine is deprotonated and nucleophilic.
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Add the freshly prepared DSPE-PEG1000-NHS solution to the peptide solution.
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Allow the reaction to proceed overnight at room temperature with gentle stirring.
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Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris).
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Purify the final DSPE-PEG1000-GE11 conjugate using dialysis against deionized water followed by lyophilization.
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Characterize the final product using HPLC for purity, MALDI-TOF mass spectrometry to confirm the molecular weight, and NMR for structural confirmation.[15]
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Visualizations
Structural Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG 1000 - Ataman Kimya [atamanchemicals.com]
- 5. kimyagaran.com [kimyagaran.com]
- 6. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]
- 7. dovepress.com [dovepress.com]
- 8. GE11 peptide [novoprolabs.com]
- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSPE-PEG(1000) Carboxylic Acid - Creative Biolabs [creative-biolabs.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. DSPE-PEG-Maleimide, MW 1,000 | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
